2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

PARP inhibition DNA repair quinazolinone pharmacophore

2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (CAS 477879-84-8) is a quinazolin-4(3H)-one derivative characterized by an 8-methyl substituent on the benzene ring and an acetonitrile side chain at position 2. Its molecular formula is C₁₁H₉N₃O (MW 199.21 g/mol), with the SMILES CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 477879-84-8
Cat. No. B1450834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
CAS477879-84-8
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N
InChIInChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15)
InChIKeyZKYWJCQFQKCWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile: Core Structural Identity and Procurement Baseline


2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (CAS 477879-84-8) is a quinazolin-4(3H)-one derivative characterized by an 8-methyl substituent on the benzene ring and an acetonitrile side chain at position 2 [1]. Its molecular formula is C₁₁H₉N₃O (MW 199.21 g/mol), with the SMILES CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N [1]. This compound serves as a versatile heterocyclic building block in medicinal chemistry, belonging to the 8-methylquinazolinone class that has demonstrated potent PARP inhibitory activity (IC₅₀ 0.13–0.27 µM for the series) [2]. Its commercial availability in ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) enables reproducible research use .

Why 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Cannot Be Replaced by Unsubstituted or N3-Alkylated Quinazolinone Analogs


The scientific selection of 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile over generic quinazolinone-acetonitrile building blocks is justified by the demonstrable impact of the 8-methyl substituent on biological potency. In a landmark study by Griffin et al. (1998), the 8-methylquinazolinone series exhibited PARP IC₅₀ values of 0.13–0.27 µM, ranking among the most potent PARP inhibitors reported at that time [1]. Critically, N3-methylated quinazolinones were essentially inactive (IC₅₀ >100 µM), demonstrating that even minor regioisomeric modifications can abolish target engagement [1]. Consequently, unsubstituted or differently substituted quinazolinone acetonitriles cannot be presumed interchangeable in any application where 8-methyl-specific pharmacophoric interactions are required. The quantitative evidence below details the specific dimensions where this compound's structural attributes confer measurable differentiation from close analogs.

Quantitative Differentiation Evidence for 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Versus Closest Analogs


PARP Inhibitory Potency: 8-Methylquinazolinone Scaffold Versus N3-Methylquinazolinone Inactive Controls

The 8-methylquinazolinone scaffold, of which the target compound is a direct structural exemplar, demonstrates a profound substitution-site-dependent effect on PARP inhibition. In permeabilized L1210 murine leukemia cells, 8-methylquinazolinones achieved IC₅₀ values in the range of 0.13–0.27 µM [1]. By contrast, N3-methylquinazolinones (compounds 42 and 43) were essentially devoid of PARP inhibitory activity, with IC₅₀ values exceeding 100 µM [1]. This represents a >370-fold difference in potency attributable solely to the position of methylation on the quinazolinone core. Any procurement of a generic, unsubstituted, or N3-alkylated quinazolinone-acetonitrile in place of the 8-methyl-2-acetonitrile derivative is predicted to lose this potency advantage entirely.

PARP inhibition DNA repair quinazolinone pharmacophore

Characterized Analytical Purity Profile: Batch-Specific QC Documentation Guarantees Reproducibility

The target compound is supplied at a standard purity of ≥98% (HPLC) with comprehensive batch-specific analytical characterization including NMR, HPLC, and GC . This documentation package provides verifiable identity and purity that is not uniformly available for all quinazolinone-acetonitrile analogs from different vendors . In contrast, several analogs such as the unsubstituted 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (CAS 30750-23-3) are often offered only at 95% purity without guaranteed QC data packages . The availability of verifiable analytical certificates directly supports regulatory-compliant research and process development.

analytical chemistry quality control compound procurement

Single-Step Synthetic Accessibility via α-Cyanothioacetamide Methodology

The 3,4-dihydro-4-oxoquinazolin-2-yl acetonitrile scaffold, exemplified by the target compound, can be synthesized in a single step via the reaction of α-cyanothioacetamide with appropriately substituted anthranilic acids [1]. This one-step methodology contrasts with multi-step sequences required for many other quinazoline derivatives that necessitate protection/deprotection and multiple purification steps [1]. The synthetic efficiency translates directly into lower cost and faster delivery timelines for procurement. However, the specific 8-methyl derivative requires 3-methylanthranilic acid as the starting material, which distinguishes its supply chain from other 8-substituted or unsubstituted analogs.

synthetic chemistry building block one-step synthesis

Optimal Application Scenarios for 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Based on Verified Differentiation


PARP-1 Drug Discovery Programs Requiring Sub-Micromolar Template Scaffolds

In early-stage PARP inhibitor development, the 8-methylquinazolinone scaffold provides a validated starting point with documented class-level potency (IC₅₀ 0.13–0.27 µM) [1]. The acetonitrile sidechain at position 2 offers a synthetic handle for further derivatization. Programs employing this building block benefit from its >370-fold potency advantage over N3-substituted analogs, ensuring that initial SAR exploration occurs within a productive potency range [1].

Medicinal Chemistry Focused Library Synthesis Requiring High-Purity Building Blocks

With a standard purity of ≥98% and multi-method QC documentation (NMR, HPLC, GC) , this compound is suited for focused library synthesis where impurities can confound biological assay interpretation. The batch-specific analytical certificates enable proper documentation for patent filings and regulatory submissions, a requirement that generic 95%-purity quinazolinone analogs may not satisfy .

Cost-Efficient Parallel Synthesis of 2-Substituted Quinazolinone Derivatives

The one-step synthetic access to the core scaffold via α-cyanothioacetamide chemistry [2] makes this building block economically attractive for parallel medicinal chemistry efforts. The reduced step count (1 step vs. ≥3 steps for many alternatives) minimizes both material cost and synthesis time, enabling rapid analog generation in hit-to-lead campaigns [2].

Quote Request

Request a Quote for 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.